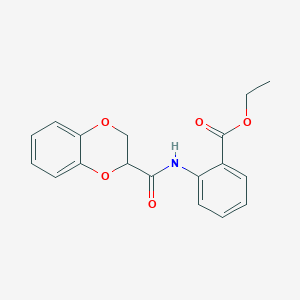
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate is an organic compound that belongs to the class of benzodioxines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate typically involves a multi-step process:
-
Formation of the Benzodioxine Ring: : The benzodioxine ring can be synthesized via ring-closing metathesis. This step often employs catalysts such as nitro-Grela catalyst at ppm levels to achieve high efficiency and selectivity .
-
Amidation Reaction: : The next step involves the amidation of the benzodioxine derivative with an appropriate benzoic acid derivative. This reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
-
Esterification: : Finally, the esterification of the resulting compound with ethanol in the presence of an acid catalyst such as sulfuric acid yields this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for industrial synthesis might include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of greener solvents and catalysts could be explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
-
Oxidation: : Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction: : Reduction of this compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the ester or amide functional groups. Common reagents for these reactions include alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkoxides, amines
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate has several applications in scientific research:
-
Medicinal Chemistry: : This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases due to its structural similarity to bioactive benzodioxine derivatives .
-
Materials Science: : The unique structural properties of this compound make it a candidate for the development of novel materials, including polymers and nanomaterials.
-
Biological Studies: : It can be used in the study of enzyme interactions and receptor binding due to its potential as a ligand for various biological targets.
作用機序
The mechanism of action of Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxine ring can interact with hydrophobic pockets in proteins, while the ester and amide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate can be compared with other benzodioxine derivatives:
1,4-Benzodioxane: This compound lacks the ester and amide functionalities, making it less versatile in terms of chemical reactivity and biological activity.
2,3-Dihydro-1,4-benzodioxine: Similar to the parent benzodioxane but without the additional functional groups, limiting its applications.
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carboxylate): This compound has an ester group but lacks the amide functionality, which may reduce its potential interactions with biological targets.
The presence of both ester and amide groups in this compound enhances its chemical versatility and potential for biological activity, making it unique among similar compounds.
特性
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-2-22-18(21)12-7-3-4-8-13(12)19-17(20)16-11-23-14-9-5-6-10-15(14)24-16/h3-10,16H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXGTWQHCFHNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-N-furan-2-ylmethyl-benzamide](/img/structure/B10810304.png)
![2-[(5Z)-5-benzylidene-2,4-dioxo-thiazolidin-3-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B10810305.png)
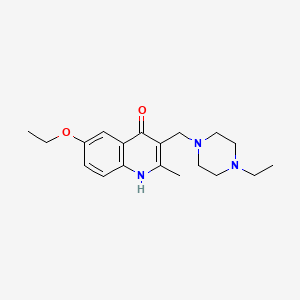

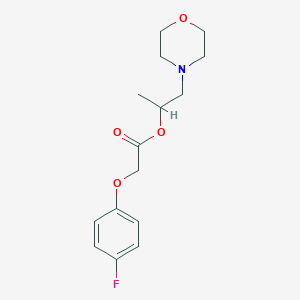
![N-(4-chlorobenzyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B10810348.png)
![1-methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B10810356.png)
![2-{2-imino-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetamide](/img/structure/B10810358.png)
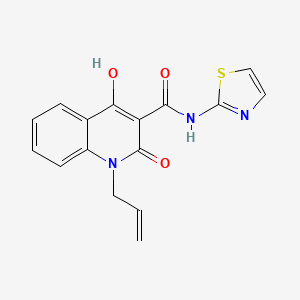
![2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol](/img/structure/B10810374.png)
![2-[3-(2-fluorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol](/img/structure/B10810386.png)
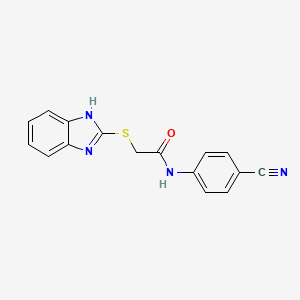
![1-(2,3-Dihydroindol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B10810403.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10810411.png)
